molecular formula C14H22ClNO3S B13369224 5-chloro-N-isobutyl-4-methyl-2-propoxybenzenesulfonamide

5-chloro-N-isobutyl-4-methyl-2-propoxybenzenesulfonamide

Cat. No.: B13369224
M. Wt: 319.8 g/mol
InChI Key: HMRFLBKJWYAVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-isobutyl-4-methyl-2-propoxybenzenesulfonamide is an organic compound with the molecular formula C14H22ClNO3S. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids or bases to facilitate the sulfonation and subsequent substitutions .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation reactors where the chlorinated aromatic compound is treated with sulfur trioxide or chlorosulfonic acid.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-isobutyl-4-methyl-2-propoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-N-isobutyl-4-methyl-2-propoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-isobutyl-4-methyl-2-propoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methylbenzenesulfonamide
  • 4-methyl-2-propoxybenzenesulfonamide
  • N-isobutylbenzenesulfonamide

Uniqueness

5-chloro-N-isobutyl-4-methyl-2-propoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H22ClNO3S

Molecular Weight

319.8 g/mol

IUPAC Name

5-chloro-4-methyl-N-(2-methylpropyl)-2-propoxybenzenesulfonamide

InChI

InChI=1S/C14H22ClNO3S/c1-5-6-19-13-7-11(4)12(15)8-14(13)20(17,18)16-9-10(2)3/h7-8,10,16H,5-6,9H2,1-4H3

InChI Key

HMRFLBKJWYAVIE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC(C)C

Origin of Product

United States

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